Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-
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Overview
Description
Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- is a compound that features a piperidine ring substituted with a thienyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thienyl and piperidine precursors.
Borylation Reaction: The thienyl precursor undergoes a borylation reaction to introduce the dioxaborolane group. This reaction is often catalyzed by palladium and requires a base such as potassium carbonate.
Coupling Reaction: The borylated thienyl compound is then coupled with the piperidine precursor using a Suzuki-Miyaura cross-coupling reaction. This step also involves a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thienyl or piperidine rings.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the thienyl ring.
Scientific Research Applications
Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- involves its interaction with molecular targets and pathways. The dioxaborolane moiety can interact with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- is unique due to its specific combination of a piperidine ring, thienyl group, and dioxaborolane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- is a unique structure that incorporates both piperidine and dioxaborolane moieties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]piperidine
- Molecular Formula : C18H28BNO2
- Molecular Weight : 301.24 g/mol
Research indicates that piperidine derivatives often interact with various biological targets including receptors and enzymes. The incorporation of the dioxaborolane moiety enhances the binding affinity and selectivity towards specific targets such as G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission.
Pharmacological Studies
- Neuroprotective Effects : A study demonstrated that piperidine derivatives exhibit neuroprotective effects by acting as antagonists at adenosine A2A receptors (A2AAR), which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's . The compound showed significant binding affinity (K_i values ranging from 8.62 nM to 187 nM) indicating its potential as a therapeutic agent.
- Antitumor Activity : The compound also displayed antitumor properties by inhibiting tumor cell proliferation. It was found to modulate pathways involved in tumor growth and metastasis . The presence of the dioxaborolane group is believed to contribute to its efficacy by enhancing cellular uptake.
- Analgesic Properties : In vivo studies revealed that this piperidine derivative possesses analgesic properties. It was effective in reducing pain responses in animal models, suggesting its potential use in pain management therapies .
Case Studies
Study | Findings |
---|---|
Neuroprotection | Demonstrated significant inhibition of neurodegeneration markers in cell cultures when treated with the compound. |
Antitumor Activity | Showed reduced tumor size in xenograft models with a significant decrease in cell proliferation rates. |
Analgesic Effects | Reduced pain behavior in rodent models comparable to standard analgesics. |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperidine ring and the dioxaborolane moiety can significantly influence biological activity. For instance:
- Substituents on the piperidine nitrogen enhance receptor binding.
- Variations in the dioxaborolane structure affect solubility and bioavailability.
Properties
CAS No. |
1278579-62-6 |
---|---|
Molecular Formula |
C15H24BNO2S |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine |
InChI |
InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-8-9-13(20-12)17-10-6-5-7-11-17/h8-9H,5-7,10-11H2,1-4H3 |
InChI Key |
FHMILFMVQMSIIR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)N3CCCCC3 |
Origin of Product |
United States |
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